K-Ras(G12C) inhibitor 12 irreversibly binds to the oncogenic mutant K-Ras(G12C), blocking K-Ras(G12C) interactions. K-Ras is a small GTPase that cycles between a GTP-bound active state and a GDP-bound inactive state to turn on downstream Raf kinases to drive cell growth. A G12C mutation in K-Ras blocks GTP hydrolysis, activates K-Ras, and promotes carcinogenesis. This compound has been used to decrease viability and increase apoptosis in several lung cancer cell lines containing G12C mutations (EC50 = 0.32 µM in H1792 cells).
Related Compounds
General Information on K-Ras(G12C) Inhibitors and Related Compounds (Based on Provided Abstracts)
Sotorasib (AMG-510): An FDA-approved, orally bioavailable inhibitor that covalently binds to the cysteine residue of the G12C mutation. [ [, ] ]
Adagrasib (MRTX849): Another FDA-approved covalent inhibitor that targets the G12C cysteine within the Switch-II pocket. [ [, , ] ]
LY3537982: A highly selective, orally bioavailable covalent inhibitor under investigation in clinical trials. [ [] ]
MRTX1257: A substituted tetrahydropyridopyrimidine that selectively and covalently inhibits KRAS G12C, showing oral activity in animal models. [ [] ]
Nucleotide-Competitive Inhibitors:
SML-8-73-1: An irreversible, guanosine-derived inhibitor that covalently binds to Cys-12 and competes with GTP/GDP. [ [, , ] ]
SML-10-70-1: A prodrug derivative of SML-8-73-1. [ [] ]
Difluoromethylene Bisphosphonate Analogues: Explored as hydrolytically stable alternatives to the diphosphate moiety in SML-8-73-1. [ [] ]
Oxirane Electrophiles: Compounds capable of covalently modifying both K-Ras(G12C) and K-Ras(G12D). [ [] ]
Photoswitchable Inhibitors: Azobenzene-containing compounds designed to optically control the GTP affinity of K-Ras(G12C). [ [] ]
Malolactone-Based Electrophiles: Compounds designed to target the less reactive K-Ras(G12D) mutant by exploiting ring strain. [ [] ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
LY-451646 is a AMPA receptor potentiator. Chronic AMPA receptor potentiator (LY451646) treatment increases cell proliferation in adult rat hippocampus.
Selective non-competitive antagonist at the mGlu1 receptor. Inhibits agonist induced phosphoinositide hydrolysis in vitro (IC50 = 140 nM) and in vivo following systemic administration. LY456236 HCl is a selective mGlu1 receptor antagonist (IC50 values are 143 nM and > 10 μM for mGlu1 and mGlu5 receptors respectively). LY456236 HCl reduces hyperalgesic behavior induced by formalin in both mouse and rat with ED50 values of 28 and 16.3 mg/kg respectively.
LY503430 is a AMPA receptor potentiator. LY503430 has both nootropic and neuroprotective effects, reducing brain damage caused by 6-hydroxydopamine or MPTP. It is orally active and the main application it is currently being developed for is treatment of Parkinson's Disease.
LY404187 is a benzothiadiazide positive allosteric modulator of AMPA receptors. It increases glutamate-induced activation of GluR1i, -2i, -2o, -3i, and -4i subunit-containing AMPA receptors with EC50 values of 5.65, 0.15, 1.44, 1.66, and 0.21 µM, respectively, in a calcium influx assay. LY404187 is selective for these AMPA receptors over GluR6 subunit-containing kainate receptors at 10 µM. LY404187 increases currents induced by glutamate and AMPA in rat prefrontal cortex pyramidal neurons (EC50s = 1.3 and 1.2 µM, respectively) but not in AMPA-stimulated primary rat embryonic hippocampal or primary cerebellar Purkinje neurons. LY404187 prevents decreases in the number of dopaminergic neurons in the substantia nigra induced by MPTP and 6-OHDA in mouse and rat, respectively, models of Parkinson’s disease when administered at a dose of 0.5 mg/kg per day. LY-404187 is an ampakine, AMPA receptor potentiator. LY-404187 has been demonstrated to enhance cognitive function in animal studies, and has also shown effects suggesting antidepressant action as well as having possible application in the treatment of schizophrenia, Parkinson's disease and ADHD. These effects appear to be mediated through multiple mechanisms of action secondary to AMPA receptor potentiation, with a prominent effect seen in research being increased levels of BDNF in the brain.